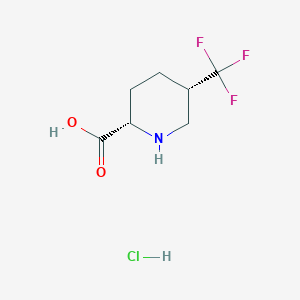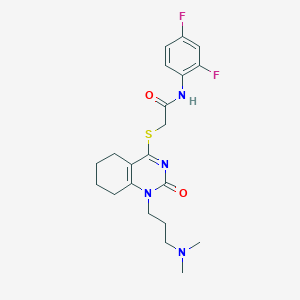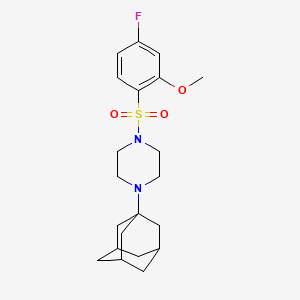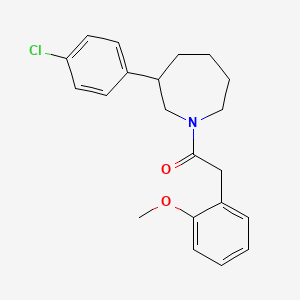
(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2307733-87-3 . It has a molecular weight of 233.62 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m0./s1 . This code provides a detailed description of the molecule’s structure, including its stereochemistry.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various chemical processes, including amidation, Friedel-Crafts acylation, and hydration, using materials like piperidine-4-carboxylic acid and ethyl carbonochloridate (Zheng Rui, 2010).
- Catalysis and Cyclisation : Trifluoromethanesulfonic acid has been used as a catalyst in cyclisation processes involving homoallylic sulfonamides to form compounds like pyrrolidines and piperidines (Charlotte M. Haskins & D. Knight, 2002).
- Molecular Structure Analysis : Studies have explored the crystal and molecular structure of compounds like 4-carboxypiperidinium chloride, which is structurally related to (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid (M. Szafran, A. Komasa, & E. Bartoszak-Adamska, 2007).
Application in Synthesis of Complex Molecules
- Aurora Kinase Inhibition : Compounds structurally related to (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid have been investigated for their potential as Aurora kinase inhibitors, which might have implications in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
- Synthesis of Amino Acids : Research has been conducted on synthesizing amino acids like hydroxypipecolic acid starting from related piperidone compounds (C. Herdeis & E. Heller, 1993).
Crystallography and Conformational Studies
- Crystal Structure Studies : Investigations into the crystal structure of related compounds provide insights into their conformational dynamics and potential chemical interactions (N. Ye & J. Tanski, 2020).
Potential in Drug Discovery and Development
- GABA Uptake Inhibitors : Studies on compounds similar to (2S,5S)-5-(Trifluoromethyl)piperidine-2-carboxylic acid have been explored as GABA uptake inhibitors, highlighting their potential in neurological and psychiatric medication development (Jiange Zhang et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Propriétés
IUPAC Name |
(2S,5S)-5-(trifluoromethyl)piperidine-2-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c8-7(9,10)4-1-2-5(6(12)13)11-3-4;/h4-5,11H,1-3H2,(H,12,13);1H/t4-,5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWIDTLNRXIKRD-FHAQVOQBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NCC1C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC[C@H]1C(F)(F)F)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)piperidine-2-carboxylic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2816658.png)
![N-[4-hydroxy-3-(2-hydroxynaphthalen-1-yl)naphthalen-1-yl]-3-nitrobenzenesulfonamide](/img/structure/B2816659.png)
![N-(3-methoxyphenyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2816661.png)
![1-(2-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(2-phenoxyethyl)urea](/img/structure/B2816662.png)
![N-(furan-2-ylmethyl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2816663.png)



![4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenylpyrrolidin-2-one](/img/structure/B2816672.png)
![{4-[(2-Chlorobenzyl)amino]phenyl}acetic acid](/img/structure/B2816673.png)
